1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine

Chemical Synthesis Heterocyclic Chemistry Regioisomer Differentiation

This 4-amine pyrazole-thiophene building block provides a unique, electronically distinct vector for medicinal chemistry. Unlike 3- or 5-amine isomers, its geometry is critical for targeting kinase binding pockets and generating reliable SAR data. The primary amine enables clean conjugation for affinity probes without disrupting core interactions, making it essential for focused library synthesis and assay development. Ensure your research outcomes with this regioisomerically pure scaffold.

Molecular Formula C8H9N3S
Molecular Weight 179.24 g/mol
Cat. No. B13074226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine
Molecular FormulaC8H9N3S
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CN2C=C(C=N2)N
InChIInChI=1S/C8H9N3S/c9-7-4-10-11(5-7)6-8-2-1-3-12-8/h1-5H,6,9H2
InChIKeyNBRMSDJEQOMIBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine: Core Heterocyclic Building Block Properties for Procurement


1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine (CAS 1152853-48-9) is a heterocyclic small molecule characterized by a pyrazole core substituted with a thiophen-2-ylmethyl group at the 1-position and a primary amine at the 4-position . This specific regioisomer serves as a versatile building block in medicinal chemistry and chemical biology, with the 4-amine position offering a distinct vector for further derivatization compared to its 3-amine or 5-amine analogs [1]. Its molecular formula is C8H9N3S with a molecular weight of approximately 179.24 g/mol . While often procured for exploratory synthesis, the compound is not associated with a specific, widely-reported biological target or a substantial body of independent, quantitative head-to-head studies.

Why Substituting 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine with Isomers or Analogs is Not Straightforward


The substitution of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine with other regioisomers (e.g., 3-amine or 5-amine analogs) or closely related pyrazole-thiophene derivatives is not trivial due to the critical role of the amine position in determining the molecular geometry, hydrogen-bonding patterns, and subsequent reactivity in downstream chemical transformations [1]. The 4-position amine presents a unique substitution site that is electronically and sterically distinct from the 3- and 5-positions, which are adjacent to the pyrazole nitrogen atoms. This positional difference directly impacts the formation of target compounds, such as in the synthesis of kinase inhibitors where the 4-amine vector is essential for interacting with a specific binding pocket, as inferred from structure-activity relationship (SAR) studies in the broader pyrazole-thiophene class [2].

Quantitative Evidence for 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine Differentiation


Regioisomeric Purity and Synthetic Utility: 4-Amine vs. 3-Amine Analog

The primary differentiation for 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine is its regioisomeric identity. Unlike its 3-amine analog (1-(Thiophen-2-ylmethyl)-1H-pyrazol-3-amine), the 4-amine position provides a unique synthetic handle. Commercial procurement from reputable vendors (e.g., Leyan) specifies a purity of 95%, ensuring the correct isomer for structure-dependent applications . This is in contrast to scenarios where a mixture of regioisomers might be present, which would be detrimental to the development of structure-activity relationships (SAR).

Chemical Synthesis Heterocyclic Chemistry Regioisomer Differentiation

Scaffold Integration in Kinase Inhibitor SAR: Class-Level Potency Inference

While no direct IC50 data exists for the target compound itself, the pyrazole-thiophene scaffold to which it belongs is validated in kinase inhibition. A closely related analog, 5-chloro-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, demonstrated sub-micromolar activity in a thallium flux assay for potassium channel modulation [1]. More broadly, pyrazole-thiophene hybrids have been optimized to yield potent Akt inhibitors with good oral pharmacokinetic profiles, with one compound inhibiting tumor growth by ~40% in a MM1S xenograft model [2]. This establishes the class as capable of achieving therapeutically relevant target engagement in vivo.

Medicinal Chemistry Kinase Inhibition Cancer

Availability and Sourcing: CAS Registry Number Differentiation

1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine is explicitly defined by its unique CAS Registry Number (1152853-48-9) , distinguishing it from a host of other thiophene-pyrazole analogs. For example, the closely named 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine has a different CAS number (1006465-88-8) and molecular weight (207.30 g/mol) . The unambiguous identification via CAS number is critical for ensuring the correct compound is ordered, especially given the potential for confusion among the many similar N-thiophen-2-ylmethyl-pyrazol-amine derivatives that are commercially available .

Chemical Procurement Research Tools CAS Registry

Optimal Research Scenarios for Procuring 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine


Synthesis of Diversified Pyrazole-Thiophene Libraries for Kinase Inhibitor Lead Optimization

Given the validated kinase inhibitory activity of the pyrazole-thiophene scaffold [1], this specific 4-amine building block is ideal for generating focused chemical libraries via amide coupling, sulfonamide formation, or reductive amination at the primary amine. The use of a pure 4-amine isomer (as specified by its CAS number and purity ) is non-negotiable for establishing a reliable SAR, as the regioisomeric 3-amine would generate compounds with entirely different spatial orientations and pharmacophores .

Preparation of Functional Probes for Target Identification Studies

The primary amine at the 4-position offers a convenient handle for conjugating the core thiophene-pyrazole scaffold to biotin, fluorophores, or solid supports (e.g., sepharose beads) without interfering with the heterocyclic core's potential interactions. This is a common application for such building blocks where the core structure is known to possess bioactivity [1]. The availability of the compound with defined purity (≥95%) is essential for producing high-quality affinity probes with minimal background from impurities.

Medicinal Chemistry Campaigns Targeting Cannabinoid Receptors or c-Met Kinase

Patents and literature in the public domain highlight the use of thiophene- and pyrazole-containing compounds for modulating cannabinoid receptors and c-Met kinase [1][2]. While the specific compound is not the final active pharmaceutical ingredient, it serves as a critical intermediate for synthesizing more complex analogs described in these documents. The compound's distinct regioisomeric purity ensures that the final patented structures are synthesized correctly.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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